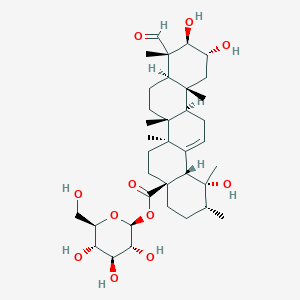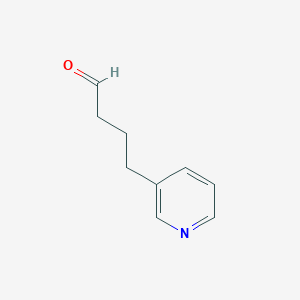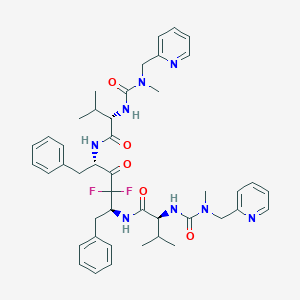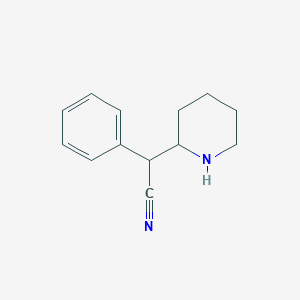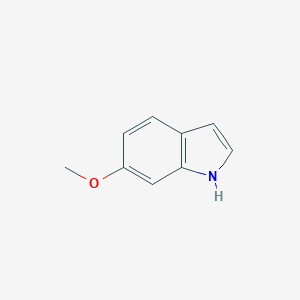
Coumarin 545T
Übersicht
Beschreibung
Coumarin 545T is not explicitly mentioned in the provided papers. However, the papers discuss various coumarin derivatives and their synthesis, which can provide a general understanding of the coumarin class of compounds. Coumarins are a group of naturally occurring phenolic substances found in many plants. They are known for their sweet scent and are used in the fragrance industry, as well as in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of coumarin derivatives has been a subject of interest due to their biological significance. A green synthetic approach for benzylpyrazolyl coumarin derivatives was achieved through a one-pot four-component reaction, demonstrating the efficiency of using water as a solvent and glacial acetic acid as a catalyst . Another study reported the synthesis of π-expanded coumarins using a one-pot Suzuki reaction followed by visible light-driven electrocyclization, highlighting the importance of functional group modifications to alter optical properties . Additionally, a carbene-catalyzed formal [5 + 5] reaction was developed to construct multisubstituted coumarins, showcasing a method that forms both a benzene and a lactone ring in a single step . Transition-metal-catalyzed reactions have also been emphasized as attractive methodologies for coumarin synthesis under mild conditions .
Molecular Structure Analysis
The molecular structure of coumarin derivatives has been explored using various techniques. Single crystal X-ray diffraction analysis was used to investigate the crystal structure of benzylpyrazolyl coumarin, revealing the presence of strong intramolecular hydrogen bonds and other intermolecular interactions . Density Functional Theory (DFT) calculations were performed to provide detailed descriptions of the orbitals and spatial characteristics of newly synthesized coumarins . The crystal structure of a functionalized coumarin was established by X-ray diffraction analysis and compared with optimized parameters through DFT calculations .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving this compound. However, they do discuss the synthesis of various coumarin derivatives and the reactions involved in their formation. For instance, the formation of benzylpyrazolyl coumarin derivatives involves a four-component reaction , while the synthesis of π-expanded coumarins incorporates a Suzuki reaction and electrocyclization . The carbene-catalyzed formal [5 + 5] reaction is another example of a chemical reaction used to generate coumarin structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The π-expanded coumarins exhibit intriguing optical properties, such as large Stokes-shifts and high fluorescence quantum yields, which can be tuned by altering the attached functional groups . The antioxidant activity of certain coumarin derivatives has been studied and compared with ascorbic acid, indicating their potential as therapeutic agents . The antifungal activities of new coumarins have also been evaluated, showing significant activities against selected fungi .
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Markierung von Biomolekülen
Coumarin 545T wird aufgrund seiner fluoreszierenden Eigenschaften häufig zur Markierung von Biomolekülen verwendet. Diese Anwendung ist entscheidend für die Visualisierung und Verfolgung biologischer Prozesse in Echtzeit. Die Fähigkeit der Verbindung zur Fluoreszenz ermöglicht die Beobachtung von molekularen Wechselwirkungen innerhalb von Zellen, was die Untersuchung von Zellfunktionen und die Diagnose von Krankheiten unterstützt .
Metall-Ionen-Detektion
Im Bereich der analytischen Chemie dient C545T als empfindlicher Detektor für Metallionen. Die Fluoreszenzintensität verändert sich bei der Bindung an bestimmte Metallionen, was es zu einem wertvollen Werkzeug zur Detektion und Quantifizierung von Metallionen in verschiedenen Proben macht, was für die Umweltüberwachung und die industrielle Qualitätskontrolle unerlässlich ist .
Mikroumgebungspolaritätsdetektion
Die Fluoreszenz von C545T kann durch die Polarität seiner Umgebung beeinflusst werden. Diese Eigenschaft ermöglicht es Forschern, es als Sonde zur Detektion von Veränderungen der Mikroumgebungspolarität zu verwenden, was besonders nützlich für die Untersuchung der Proteinfaltung und konformationellen Veränderungen ist .
pH-Detektion
Die Fluoreszenz von C545T kann auch mit dem pH-Wert variieren, wodurch es als pH-Indikator verwendet werden kann. Diese Anwendung ist in Bereichen wie Biochemie und Umweltwissenschaften von Bedeutung, wo der pH-Wert eine entscheidende Rolle bei chemischen Reaktionen und biologischen Prozessen spielt .
Organische Leuchtdioden (OLEDs)
This compound wird in der OLED-Technologie als grün emittierender Dotierstoff eingesetzt. Seine hohe Effizienz und Stabilität unter elektronischer Anregung machen es zu einer ausgezeichneten Wahl für die Herstellung von hellen, energieeffizienten Displays und Beleuchtungssystemen .
Laserfarbstoffe
Aufgrund seiner verbesserten Löslichkeit und effizienten Laserumwandlung wird C545T in Laserfarbstoffen eingesetzt. Es wird besonders für höhere Konzentrationen bevorzugt, bei denen es hohe Laserumwandlungseffizienzen beibehält, was es für verschiedene Laseranwendungen geeignet macht .
Arzneimittelentwicklung
Die pharmakologischen Eigenschaften von Cumarinderivaten, einschließlich C545T, werden für die Arzneimittelentwicklung untersucht. Ihre potenziellen therapeutischen Anwendungen erstrecken sich auf die Behandlung verschiedener Krankheiten, darunter Krebs, Stoffwechsel- und degenerative Erkrankungen .
Synthese neuartiger bioaktiver Verbindungen
C545T ist ein Gerüst in der Synthese neuer heterocyclischer Systeme. Seine Struktur wird manipuliert, um neuartige Verbindungen mit den gewünschten biologischen und pharmakologischen Aktivitäten zu erzeugen, was ein bedeutender Forschungsbereich in der medizinischen Chemie ist .
Wirkmechanismus
Target of Action
Coumarin 545T, also known as C545T, is primarily used as a fluorescent dye . Its main targets are the fluorescent labeling of biomolecules , metal ion detection , microenvironment polarity detection , and pH detection . It is also used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPV) as a green-emitting dopant and electron transport host material .
Mode of Action
C545T interacts with its targets by emitting fluorescence when excited with ultraviolet (UV) light . The emission intensities of C545T solution exhibit a low temperature dependence, with a record-low temperature coefficient of only ∼0.025% per °C . This monomer-aggregate coupled fluorescence system can be used for ratiometric temperature measurements with high spatial and temporal resolutions .
Biochemical Pathways
Coumarins are known to originate from the general phenylpropanoid pathway in plants . Several cytochrome P450 enzymes are involved in the biosynthesis of coumarins . For example, S8H, a key gene involved in hydroxylation at the C-8 position of scopoletin to yield fraxetin, has been identified .
Pharmacokinetics
It is known that upon oral ingestion of coumarin, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . More research is needed to understand the ADME properties of C545T and their impact on bioavailability.
Result of Action
The primary result of C545T’s action is the emission of green fluorescence when excited with UV light . This property makes it useful in various applications, including fluorescence probes, charge-transfer materials, and dyes for OLEDs, OPV, and laser dye applications . C545T is also used in laser dyes with increased laser conversion efficiencies at higher concentrations .
Action Environment
The action of C545T is influenced by environmental factors such as temperature and light exposure. For instance, the emission intensities of C545T solution exhibit a low temperature dependence . Moreover, C545T should be stored at -20°C in the dark to maintain its stability . Prolonged exposure to light should be avoided .
Zukünftige Richtungen
The orientation distributions of vacuum-deposited organic emitters, including Coumarin 545T, have been revealed by single-molecule microscopy . This work opens the door to attaining unprecedented information on the factors that determine emitter orientation in current and future material systems for organic light-emitting devices .
Eigenschaften
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDMPJCOOXURQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408462 | |
| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155306-71-1 | |
| Record name | C 545T | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155306-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of C545T?
A1: The molecular formula of C545T is C28H25NO2S, and its molecular weight is 443.58 g/mol.
Q2: What are the key spectroscopic characteristics of C545T?
A2: C545T exhibits strong absorption and emission in the green spectral region. [, , , , , , , , ] Its photoluminescence spectrum typically peaks around 500-530 nm, depending on the host material and doping concentration. [, , , ]
Q3: Which materials are commonly used as hosts for C545T in OLEDs?
A3: Tris(8-hydroxyquinoline) aluminum (Alq3) is a frequently used host material for C545T. [, , , , , , , , , , ] Other host materials include 9,10-di(2-naphthyl)anthracene (ADN) and various polymers like polystyrene (PS). [, , , ]
Q4: How does the doping concentration of C545T impact the performance of OLED devices?
A4: The doping concentration of C545T in the host material significantly influences device performance. Optimal concentrations typically range from 1% to 8%, depending on the host and device architecture. [, , , , , , , , , , , , , , , ] Higher concentrations can lead to concentration quenching, reducing efficiency. [, , , , ]
Q5: How stable are C545T-based OLEDs?
A5: Research indicates that C545T-doped OLEDs can achieve significant operational stability. For example, a green OLED with a C545T-doped hole transport layer showed improved lifetime and reduced driving voltage variation over time. [] Another study reported an inverted bottom-emission OLED with a C545T:Alq3 emitting layer achieving a half-lifetime (T1/2) exceeding 104,000 h at 100 cd/m2. []
Q6: What energy transfer mechanisms are involved in C545T-based OLEDs?
A6: Förster resonance energy transfer (FRET) from the host material (e.g., Alq3) to C545T is a primary energy transfer mechanism in these devices. [, , , , , ] Direct charge trapping by C545T can also occur, especially at higher doping concentrations. []
Q7: How does the device architecture influence the performance of C545T-based OLEDs?
A7: Various architectural modifications, such as the introduction of double-emitting layers [, ], microcavity structures [], and tandem structures [], have been explored to enhance the efficiency and color purity of C545T-based OLEDs. The choice of hole and electron transport layers also plays a crucial role in device performance. [, , , , , , , , , , , , , , , , , , ]
Q8: What are the potential applications of C545T-based OLEDs?
A8: C545T's ability to emit green light makes it suitable for applications in flat panel displays, solid-state lighting, and other optoelectronic devices. [, , , , ]
Q9: What are the current research directions for improving C545T-based OLEDs?
A9: Current research focuses on further enhancing the efficiency, stability, and color purity of C545T-based OLEDs. This involves exploring new host materials [], optimizing device architectures [, , ], and understanding the fundamental photophysical processes involved in these devices. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


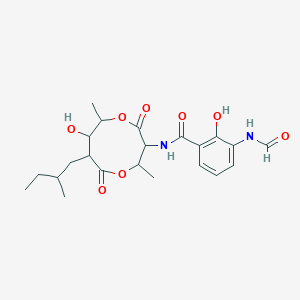
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)
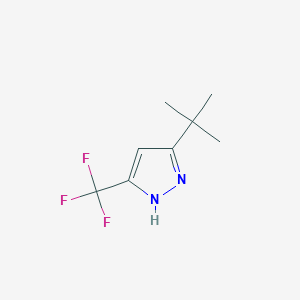
![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
